2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Overview
Description
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a complex organic compound that features a benzodioxole moiety, an amino group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carbaldehyde with an amine to form the corresponding Schiff base, followed by reduction to yield the amine. This intermediate can then be reacted with 4-methylphenylacetic acid chloride in the presence of a base to form the final ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl acetate
- 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-nitrophenyl)acetate
Uniqueness
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-methylphenyl)acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-13-2-4-14(5-3-13)9-19(22)23-11-18(21)20-10-15-6-7-16-17(8-15)25-12-24-16/h2-8H,9-12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTYZWOKCLVLKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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